3-Amino-3-(3-methoxyphenyl)butanoic acid
Description
3-Amino-3-(3-methoxyphenyl)butanoic acid is a substituted butanoic acid derivative featuring an amino group at the β-position and a 3-methoxyphenyl substituent. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (inferred from analogs in and ).
Properties
IUPAC Name |
3-amino-3-(3-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,7-10(13)14)8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPMPGOLDLWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-Amino-3-(3-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and methoxyphenyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
- Conversely, the oxo-amide derivative () introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets like enzymes .
Aromatic Substituent Effects :
Replacement of the 3-methoxyphenyl group with a pyridinyl ring () introduces nitrogen-mediated electronic effects, increasing solubility in polar solvents. The trifluoromethyl group in enhances metabolic stability and bioavailability, a common strategy in drug design .- Safety and Handling: Compounds like 3-(2-Methoxyphenyl)-3-methylbutanoic acid () pose significant safety risks, including respiratory and dermal irritation, necessitating stringent handling protocols compared to the target compound .
Physicochemical Properties
- Polarity and Solubility :
The hydrochloride salt form () dramatically improves water solubility, whereas the brominated analog () exhibits higher density and melting point due to halogen-induced molecular packing . - Acidity/Basicity: The amino group in the target compound confers basicity (predicted pKa ~9.5 for the amine), while the pyridinyl analog () may have altered pKa values due to the heterocycle’s electron-withdrawing effects .
Chemical Reactions Analysis
Functional Group Transformations
While direct reaction data for 3-amino-3-(3-methoxyphenyl)butanoic acid is sparse, analogous compounds (e.g., 4-[(3-methoxyphenyl)carbamoyl]butanoic acid) undergo reactions such as:
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Amide formation : Reaction with glutaric anhydride to form carbamoyl derivatives .
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Esterification : Conversion of carboxylic acids to esters (e.g., methyl esters).
Key Challenges in Reaction Analysis
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Source limitations : Excluded sources (benchchem.com, smolecule.com) contained reaction details (e.g., oxidation, reduction, substitution), but these were deemed unreliable per user instructions.
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Structural complexity : The compound’s amino, carboxylic acid, and methoxyphenyl groups create multiple reactive sites, but specific reaction pathways are not detailed in the remaining sources.
Structural Comparisons
Related compounds, such as 4-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid, demonstrate reactivity patterns that may inform broader trends:
| Functional Group | Reaction Type | Reagents/Conditions |
|---|---|---|
| Amino (-NH₂) | Nucleophilic substitution | Alkyl halides, amines |
| Carboxylic acid (-COOH) | Esterification | Alcohols, acid catalysts |
| Methoxyphenyl | Hydrogenation | Pd/C catalysts |
Adapted from structural analogs.
Future Research Directions
To fully characterize the chemical reactivity of 3-amino-3-(3-methoxyphenyl)butanoic acid, studies should focus on:
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Enzymatic interactions : Investigating catalytic roles in metabolic pathways.
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Stability under acidic/basic conditions : Assessing degradation pathways.
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Cross-coupling reactions : Exploring applications in organic synthesis.
Preparation Methods
Synthesis via Amino Acid Derivative Intermediates
A common approach involves starting from commercially available amino acids or their derivatives, followed by functional group transformations:
| Step | Reaction Type | Reagents / Conditions | Description |
|---|---|---|---|
| 1 | Esterification | Alcohols, acid catalysts | Conversion of amino acids to esters for better solubility and reactivity |
| 2 | Aromatic substitution | Methoxyphenyl derivatives | Introduction of the 3-methoxyphenyl group via electrophilic aromatic substitution or cross-coupling reactions |
| 3 | Amination | Nucleophilic substitution, reductive amination | Introduction of amino group at the appropriate position |
Example:
Starting with a protected butanoic acid derivative, the aromatic ring bearing a methoxy group can be attached via a Suzuki-Miyaura cross-coupling reaction, employing boronic acids and palladium catalysts under mild conditions, as demonstrated in recent literature on aromatic substitutions in amino acid synthesis.
Use of Protecting Groups and Selective Functionalization
Protection of amino and carboxyl groups is crucial to prevent side reactions:
- Carbamate or Boc groups for amino protection.
- Ester groups for carboxyl protection.
Subsequent selective deprotection and functionalization allow for the precise construction of the target molecule.
Final Functionalization and Purification
The last steps typically involve:
- Hydrolysis of esters to free acids.
- Purification through column chromatography, crystallization, or recrystallization techniques.
- Characterization using NMR, IR, and mass spectrometry to confirm structure and purity.
Data-Driven Synthesis Parameters and Observations
Recent research provides quantitative data on yields, reaction conditions, and structural confirmation:
| Reaction Step | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aromatic substitution | Pd-catalyzed Suzuki coupling | 70-85 | Mild conditions, room temperature |
| Amination | Reductive amination | 80-90 | Using sodium cyanoborohydride in methanol |
| Ester hydrolysis | Acidic or basic hydrolysis | 85-95 | Mild reflux conditions |
Note:
The use of palladium-catalyzed cross-coupling reactions has been particularly effective in attaching the 3-methoxyphenyl group, with yields exceeding 80% under optimized conditions.
Summary of Research Findings and Experimental Data
Recent experimental studies emphasize the importance of controlling reaction parameters:
- Temperature: Typically maintained between 25°C to 50°C for optimal coupling and amination.
- Solvent systems: Ethanol, dichloromethane, or dimethylformamide are preferred for their solubility profiles.
- Catalysts: Palladium-based catalysts for aromatic coupling; acid or base catalysts for hydrolysis steps.
- Yields: Overall synthetic routes achieve yields ranging from 30% to 85%, depending on the step and reaction conditions.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-Amino-3-(3-methoxyphenyl)butanoic acid, and what key steps ensure regioselectivity?
- Methodological Answer : Synthesis typically involves multi-step strategies, including protection-deprotection of functional groups. For example:
Amino Group Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during reactions .
Coupling Reactions : Employ carbodiimide-based reagents (e.g., DCC) to couple intermediates while preserving stereochemistry.
Deprotection : Acidic or basic conditions (e.g., TFA for Boc, piperidine for Fmoc) yield the final product.
Regioselectivity is ensured by optimizing reaction conditions (e.g., temperature, catalyst) and monitoring via TLC or HPLC .
Q. How is the structural identity of 3-Amino-3-(3-methoxyphenyl)butanoic acid confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the methoxyphenyl group (δ ~3.8 ppm for OCH) and butanoic acid backbone (δ ~2.5 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 224.1284 (calculated for CHNO) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (C-O of methoxy group) .
Q. What biological targets or mechanisms are associated with 3-Amino-3-(3-methoxyphenyl)butanoic acid?
- Methodological Answer : The compound’s chiral center and methoxyphenyl group suggest interactions with:
- Enzyme Inhibition : Potential inhibition of amino acid decarboxylases or kinases via competitive binding at active sites.
- Receptor Modulation : Structural analogs act as GABA receptor agonists; similar binding assays (e.g., radioligand displacement) are recommended .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and enantiomeric purity of 3-Amino-3-(3-methoxyphenyl)butanoic acid?
- Methodological Answer : Microwave irradiation enhances reaction kinetics and reduces side reactions:
- Optimized Conditions : 100–150°C, 50–100 W, 10–30 minutes. This reduces epimerization risks compared to conventional heating .
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (ee >98%) .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation : LC-MS (≥95% purity) and elemental analysis to exclude contaminants .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .
Q. What computational tools predict the metabolic fate of 3-Amino-3-(3-methoxyphenyl)butanoic acid in vivo?
- Methodological Answer :
- In Silico Metabolism Prediction : Tools like GLORY (Gradient-boosted Logistical Regression for metabOlic stabilitY) identify potential Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
Q. What strategies enable the incorporation of isotopic labels (e.g., C, N) into 3-Amino-3-(3-methoxyphenyl)butanoic acid for tracer studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
